molecular formula C18H19BrN2OS2 B14004724 4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one CAS No. 5338-83-0

4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one

Cat. No.: B14004724
CAS No.: 5338-83-0
M. Wt: 423.4 g/mol
InChI Key: HRGJRVKRQMNPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C14H10N2OS2 It is known for its unique structure, which includes a dithiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of phenethylamine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 100-150°C)

    Solvent: Common solvents include ethanol or methanol

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, dichloromethane

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Various substituted dithiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one
  • 4-Phenyl-5-(phenylimino)-1,2,4-dithiazolidin-3-one

Uniqueness

4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one is unique due to its phenethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

5338-83-0

Molecular Formula

C18H19BrN2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

4-(2-phenylethyl)-5-(2-phenylethylimino)-1,2,4-dithiazolidin-3-one;hydrobromide

InChI

InChI=1S/C18H18N2OS2.BrH/c21-18-20(14-12-16-9-5-2-6-10-16)17(22-23-18)19-13-11-15-7-3-1-4-8-15;/h1-10H,11-14H2;1H

InChI Key

HRGJRVKRQMNPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C2N(C(=O)SS2)CCC3=CC=CC=C3.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.